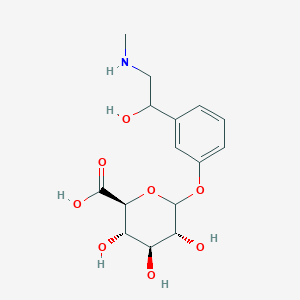

(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(3-(1-hydroxy-2-(methylamino)ethyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid

Description

Properties

Molecular Formula |

C15H21NO8 |

|---|---|

Molecular Weight |

343.33 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9?,10-,11-,12+,13-,15?/m0/s1 |

InChI Key |

DMVJUYDQYGHJIC-VTJRCRAQSA-N |

Isomeric SMILES |

CNCC(C1=CC(=CC=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Biological Activity

The compound (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(3-(1-hydroxy-2-(methylamino)ethyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described by the following key attributes:

- Molecular Formula : C28H34O15

- Molecular Weight : 610.56 g/mol

- CAS Number : 13241-33-3

The compound features multiple hydroxyl groups, which are known to enhance solubility and reactivity, potentially contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that similar compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in reducing inflammation.

- Antidiabetic Properties : Preliminary studies have shown that compounds with similar structures may enhance insulin sensitivity and regulate blood glucose levels.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Diabetes Management : Studies have suggested that it may improve glucose metabolism and insulin sensitivity, making it a candidate for diabetes treatment .

- Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular protection by reducing oxidative damage in endothelial cells .

- Cancer Research : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways .

Case Studies

- Diabetes and Insulin Sensitivity

-

Antioxidant and Anti-inflammatory Effects

- In vitro studies demonstrated that related compounds significantly reduced the production of reactive oxygen species (ROS) in human cell lines, indicating strong antioxidant capabilities .

- Animal models have shown that these compounds can lower levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Tables

Scientific Research Applications

Medicinal Chemistry

This compound exhibits potential as a pharmaceutical agent due to its structural features that may interact with biological targets. Its hydroxyl groups suggest possible antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity

A study evaluated the antioxidant activity of similar compounds and found that hydroxylated tetrahydropyrans exhibited significant radical scavenging activity. This suggests that (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(3-(1-hydroxy-2-(methylamino)ethyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid could be further explored for its potential in developing antioxidant therapies.

Drug Development

The compound's unique structure allows for modifications that could enhance its pharmacological profile. It can serve as a lead compound for the synthesis of new drugs targeting specific diseases.

Case Study: Lead Compound Development

In a recent investigation into drug modifications, derivatives of tetrahydropyran compounds were synthesized and tested for their efficacy against cancer cell lines. The results indicated that certain modifications improved the selectivity and potency of the compounds against specific types of cancer cells.

Biochemical Research

The compound's ability to form complexes with various biomolecules makes it a candidate for biochemical studies. It can be used to investigate enzyme interactions and metabolic pathways.

Case Study: Enzyme Interaction Studies

Research has shown that similar compounds can inhibit specific enzymes involved in metabolic pathways related to diabetes. By studying the interaction of this compound with these enzymes, insights into its potential therapeutic effects can be gained.

Potential Applications in Agriculture

The compound may also find applications in agriculture as a plant growth regulator or pesticide due to its structural similarities to known phytochemicals.

Case Study: Phytochemical Applications

Research on plant-derived compounds has indicated that certain tetrahydropyran derivatives can enhance plant growth and resistance to pests. Investigating the effects of this compound on plant physiology could reveal its utility in sustainable agriculture practices.

Comparison with Similar Compounds

Core Structure Modifications

The tetrahydropyran-2-carboxylic acid scaffold is conserved across several analogs, but substituent variations lead to divergent bioactivities:

Functional Group Impact on Bioactivity

- Amino vs. Methylamino: The 4-aminophenoxy analog (CAS 21080-66-0) lacks the methyl group, reducing its ability to penetrate lipid membranes compared to the target compound .

- Acetylated Derivatives : Compounds like (2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid (CAS 154460-56-7) show reduced hydrophilicity, limiting their utility in aqueous environments but improving stability .

Structural Similarity Metrics

Using Tanimoto and Dice similarity indices (), the target compound shares ~70–80% structural similarity with CAS 21080-66-0 (4-aminophenoxy analog) but <50% with chromenyloxy derivatives (). Clustering analyses () suggest analogs with nitrogenous side chains (e.g., methylamino or dimethylamino groups) group together, correlating with shared bioactivity profiles like receptor targeting .

Pharmacokinetic Properties

- Solubility : The target compound’s trihydroxy and carboxylic acid groups confer higher aqueous solubility (logP ~−1.2 estimated) compared to acetylated (logP ~0.5) or chromenyloxy derivatives (logP ~1.8) .

- Metabolic Stability: The methylaminoethyl group may undergo N-methylation or oxidation, requiring prodrug strategies (e.g., acetylation) to enhance half-life, as seen in compounds .

Therapeutic Potential

- Anticancer Activity : Analogs with bulky aromatic substituents () show cytotoxicity, but the target compound’s smaller side chain may reduce off-target effects.

- Enzyme Inhibition: The 4-aminophenoxy analog (CAS 21080-66-0) inhibits glycosidases, suggesting the target compound could modulate similar pathways .

Preparation Methods

Preparation of the Tetrahydro-2H-pyran Core

The tetrahydro-2H-pyran-2-carboxylic acid core with tri-hydroxyl substitution is synthesized starting from carbohydrate derivatives, often glucose or protected glucose analogs.

Typical methods involve selective oxidation at the anomeric position to introduce the carboxylic acid functionality while maintaining stereochemistry at C2, C3, C4, and C5.

Protection of hydroxyl groups as trimethylsilyl ethers or acetals is common to facilitate selective reactions at the 6-position (hydroxymethyl group).

Synthesis of the Methylaminoethyl Side Chain

The side chain containing the methylamino group is installed by reacting appropriate aldehyde or ketone intermediates with methylamine under reductive amination conditions.

Hydroxylation at the 1-position of the side chain is achieved by selective oxidation or hydroboration-oxidation of alkenes, depending on the precursor used.

This step requires careful control to maintain stereochemistry and avoid over-oxidation or side reactions.

Protection and Deprotection Protocols

Due to the molecule’s multiple hydroxyl groups, selective protection is crucial.

Common protecting groups include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and acetal groups.

After the key substitution steps, deprotection is carried out under mild acidic or fluoride ion conditions to restore free hydroxyl groups without affecting other sensitive functionalities.

Purification and Characterization

Purification is typically performed by flash chromatography using silica gel with gradient elution (e.g., 0–10% methanol in dichloromethane).

Final products are often lyophilized from aqueous suspensions to yield pure compounds.

Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

Summary Table of Preparation Methods

Notable Research Findings and Innovations

Patents such as EP2187742B1 and US8476413B2 describe derivatives of tetrahydro-2H-pyran compounds with phenoxy substitutions for therapeutic applications, detailing synthetic routes that can be adapted for this compound’s preparation.

The use of advanced protecting group strategies and selective functionalization methods has improved yields and stereochemical control in synthesizing such complex molecules.

Recent research emphasizes the importance of mild reaction conditions to preserve the integrity of sensitive hydroxyl and amino functionalities.

Analytical techniques such as chiral chromatography and NMR have been crucial for confirming stereochemical outcomes at each step.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer: Synthesis involves multi-step organic reactions, with critical attention to stereochemistry and protecting group strategies. A validated route includes:

- Step 1 : Alkaline hydrolysis (e.g., NaOH in aqueous/organic solvent systems) to deprotect hydroxyl groups .

- Step 2 : Purification using DOWEX resin for ion exchange, followed by reversed-phase C18 HPLC to achieve >99% purity .

- Alternative Method : For intermediates, SiO₂ column chromatography with gradient elution (e.g., CH₂Cl₂/MeOH) yields ~91% purity .

| Method | Reaction Time | Purification | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkaline Hydrolysis | 2 hours | C18 HPLC | 85 | 99 |

| Anhydrous Coupling | 4 hours | SiO₂ Column | 78 | 91 |

Key Considerations : Optimize reaction pH and temperature to avoid epimerization. Use NMR (¹H/¹³C) to confirm stereochemical integrity post-synthesis .

Q. How is structural characterization performed to validate the compound’s identity?

Methodological Answer: A multi-technique approach is required:

- NMR Spectroscopy : Assign all stereocenters via 2D-COSY, HSQC, and NOESY. For example, the β-anomeric proton in the pyran ring appears at δ 4.8–5.2 ppm (¹H NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ observed at m/z 428.15, calculated 428.14) .

- Infrared (IR) Spectroscopy : Detect key functional groups (e.g., carboxylic acid C=O stretch at 1700–1750 cm⁻¹) .

Data Cross-Validation : Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities.

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335: Respiratory tract irritation) .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS targeting?

Methodological Answer:

- Prodrug Design : Introduce lipophilic esters (e.g., acetyl or benzyl groups) to enhance blood-brain barrier (BBB) penetration. Validate via in vitro permeability assays (e.g., PAMPA-BBB) .

- Receptor Targeting : Exploit structural similarity to glycosidase inhibitors for selective binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like OATP1C1 .

- Metabolic Stability : Conduct hepatocyte microsomal assays to assess CYP450-mediated degradation.

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

- Step 1 : Re-examine purification steps for residual solvents or byproducts (e.g., DOWEX resin impurities) .

- Step 2 : Perform variable-temperature NMR to detect dynamic equilibria (e.g., rotamers).

- Step 3 : Use HPLC-MS to isolate fractions corresponding to anomalous peaks and re-analyze via 2D-NMR.

Case Study : A 2021 study resolved a ¹³C NMR discrepancy at δ 72 ppm by identifying an undetected rotameric form .

Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with isocratic elution (0.1% formic acid in H₂O/MeCN). Monitor transitions m/z 428→310 (quantifier) and 428→285 (qualifier) .

- Validation Parameters : Assess linearity (1–1000 ng/mL), LOD (0.5 ng/mL), and matrix effects (<15% CV).

- Alternative : Capillary electrophoresis with UV detection (λ = 254 nm) for high-resolution separation of enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.